molecular formula C8H4ClFN2 B1367189 2-Chloro-8-fluoroquinoxaline CAS No. 55687-10-0

2-Chloro-8-fluoroquinoxaline

Cat. No. B1367189
CAS RN: 55687-10-0
M. Wt: 182.58 g/mol
InChI Key: HDFSFLIZYITHHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fluoroquinolones, a class of compounds that includes 2-Chloro-8-fluoroquinoxaline, are synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of 2-Chloro-8-fluoroquinoxaline consists of a quinoxaline core, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. The molecule is substituted at the 2nd position with a chlorine atom and at the 8th position with a fluorine atom.


Chemical Reactions Analysis

Fluorinated quinolines, including 2-Chloro-8-fluoroquinoxaline, undergo a variety of synthetic reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

2-Chloro-8-fluoroquinoxaline is a heterocyclic organic compound with the molecular formula C8H4ClFN2 and a molecular weight of 182.58 g/mol. Further physical and chemical properties are not specified in the available sources.

Scientific Research Applications

  • Antimicrobial Activity

    • Quinoxaline derivatives have shown promising antimicrobial activity .
    • The methods of application typically involve in vitro testing against various bacterial and fungal strains .
    • The outcomes often include measurements of the minimum inhibitory concentration (MIC) of the compound .
  • Anticancer Activity

    • Quinoxaline derivatives have been used in the development of anticancer drugs .
    • These compounds are typically tested in vitro against various cancer cell lines, and in vivo in suitable animal models .
    • The results usually include measurements of cell viability, apoptosis induction, and tumor growth inhibition .
  • Antiviral Activity

    • Some quinoxaline derivatives have shown antiviral properties .
    • The methods of application usually involve in vitro testing against various viral strains .
    • The outcomes often include measurements of the compound’s ability to inhibit viral replication .
  • Anti-Inflammatory and Analgesic Activity

    • Quinoxaline derivatives have been studied for their anti-inflammatory and analgesic properties .
    • These compounds are typically tested in suitable animal models .
    • The results usually include measurements of inflammation reduction and pain relief .
  • Antithrombotic Activity

    • Some quinoxaline derivatives have shown antithrombotic properties .
    • The methods of application usually involve in vitro and in vivo testing .
    • The outcomes often include measurements of the compound’s ability to inhibit blood clot formation .
  • Anti-HIV Agents

    • Quinoxaline derivatives have been used in the development of anti-HIV drugs .
    • These compounds are typically tested in vitro against the HIV virus .
    • The results usually include measurements of the compound’s ability to inhibit viral replication .

Safety And Hazards

The safety data sheet for 2-Chloro-8-fluoroquinoxaline indicates that it has acute toxicity when ingested (Category 4, H302) and can cause skin irritation (Category 2, H315) .

properties

IUPAC Name

2-chloro-8-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFSFLIZYITHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-fluoroquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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